

Cytochalasin O degradation and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cytochalasin O

Cat. No.: B15594533

[Get Quote](#)

Cytochalasin O Technical Support Center

Welcome to the **Cytochalasin O** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and stability of **Cytochalasin O**. As specific degradation and storage data for **Cytochalasin O** are limited, this guide incorporates information from closely related cytochalasans to provide best-practice recommendations. All recommendations extrapolated from related compounds are clearly noted.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid **Cytochalasin O**?

A1: Solid **Cytochalasin O**, like other cytochalasans, should be stored at -20°C and protected from light.^[1] Cytochalasins are fungal metabolites and can be sensitive to light and temperature, which may lead to degradation over time.^[1]

Q2: How should I prepare stock solutions of **Cytochalasin O**?

A2: **Cytochalasin O** is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other common organic solvents. It is practically insoluble in water. For biological experiments, it is common to prepare a concentrated stock solution in DMSO.

Q3: What is the molecular formula and molecular weight of **Cytochalasin O**?

A3: The compound referred to as **Cytochalasin O**, also found in databases as **Cytochalasin Opho**, has a molecular formula of $C_{28}H_{37}NO_4$ and a molecular weight of 451.6 g/mol .^[2] This information is crucial for accurate stock solution preparation.

Q4: How stable are **Cytochalasin O** solutions?

A4: There is no specific stability data available for **Cytochalasin O** in solution. However, based on data for other cytochalasans, solutions in DMSO are stable for up to three months when stored at -20°C.^[3] It is recommended to prepare fresh aqueous dilutions from the DMSO stock solution for each experiment and avoid storing aqueous solutions. Repeated freeze-thaw cycles of the stock solution should be avoided.

Q5: What are the potential degradation pathways for **Cytochalasin O**?

A5: Specific degradation pathways for **Cytochalasin O** have not been elucidated. However, some cytochalasans with conjugated double bonds can undergo slow isomerization from trans to cis in the presence of light.^[1] It is also known that some cytochalasins can be rendered inactive under acidic conditions.

Troubleshooting Guide

Issue	Possible Cause	Troubleshooting Steps
Loss of biological activity in experiments.	<ol style="list-style-type: none">1. Improper storage of solid compound or stock solution.2. Degradation of the compound due to light exposure or repeated freeze-thaw cycles.3. Instability in aqueous experimental media.	<ol style="list-style-type: none">1. Ensure solid Cytochalasin O is stored at -20°C in a tightly sealed, light-protected container.2. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -20°C.3. Prepare fresh dilutions in your experimental buffer immediately before use.
Precipitation of the compound in aqueous buffer.	Cytochalasins have very low solubility in water.	<ol style="list-style-type: none">1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is low (typically <0.5%) but sufficient to maintain solubility.2. You can try vortexing or gentle warming to aid dissolution, but be cautious of potential degradation with heat.
Inconsistent experimental results.	<ol style="list-style-type: none">1. Inaccurate concentration of the stock solution.2. Degradation of the compound over time.	<ol style="list-style-type: none">1. Recalculate the amount of solvent needed based on the molecular weight (451.6 g/mol for Cytochalasin O).2. Use a fresh aliquot of the stock solution for critical experiments. If the stock is several months old, consider preparing a new one.

Data Presentation

Table 1: General Storage and Stability Information for Various Cytochalasans

Cytochalasin	Solid Storage	Solution Storage (in DMSO)	Light Sensitivity	Reference
General	-20°C	-20°C	Yes (for some)	[1]
Cytochalasin B	-20°C	Reasonably stable	Photostable solid	[1]
Cytochalasin D	-20°C	Stable for up to 3 months at -20°C	Not specified	[3]
Cytochalasin A, C, E	-20°C (in the dark)	Not specified	Yes	[1]

Table 2: Solubility of Various Cytochalasins

Cytochalasin	Solvent	Solubility	Reference
Cytochalasin B	DMSO	~371 mg/mL	[1]
Ethanol		~35 mg/mL	[1]
Cytochalasin D	DMSO	25 mg/mL	[3][4]
Ethanol	5 mg/mL (with gentle warming)		[4]

Note: The solubility and stability of **Cytochalasin O** are expected to be similar to these related compounds, but this has not been experimentally confirmed.

Experimental Protocols

Protocol: General Method for Assessing the Stability of Cytochalasin O in Solution

This protocol outlines a general approach to determine the stability of a **Cytochalasin O** solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

- **Cytochalasin O**
- HPLC-grade DMSO
- HPLC-grade water and acetonitrile (or other suitable mobile phase solvents)
- HPLC system with a UV detector
- Analytical HPLC column (e.g., C18)

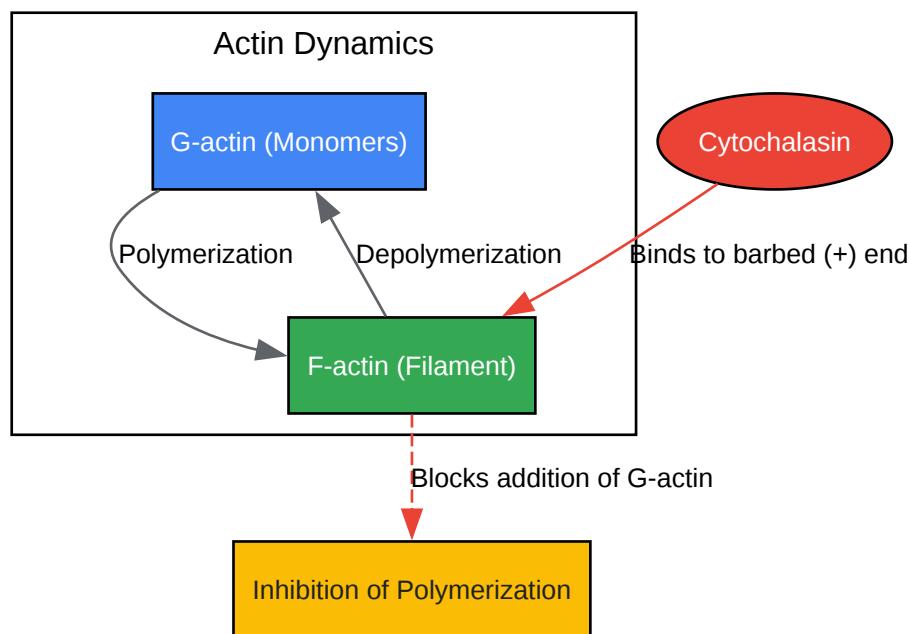
2. Preparation of Stock Solution:

- Accurately weigh a known amount of **Cytochalasin O** and dissolve it in a precise volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

3. Stability Study Setup:

- Time Points: Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).
- Storage Conditions: Aliquot the stock solution into separate vials for each time point and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

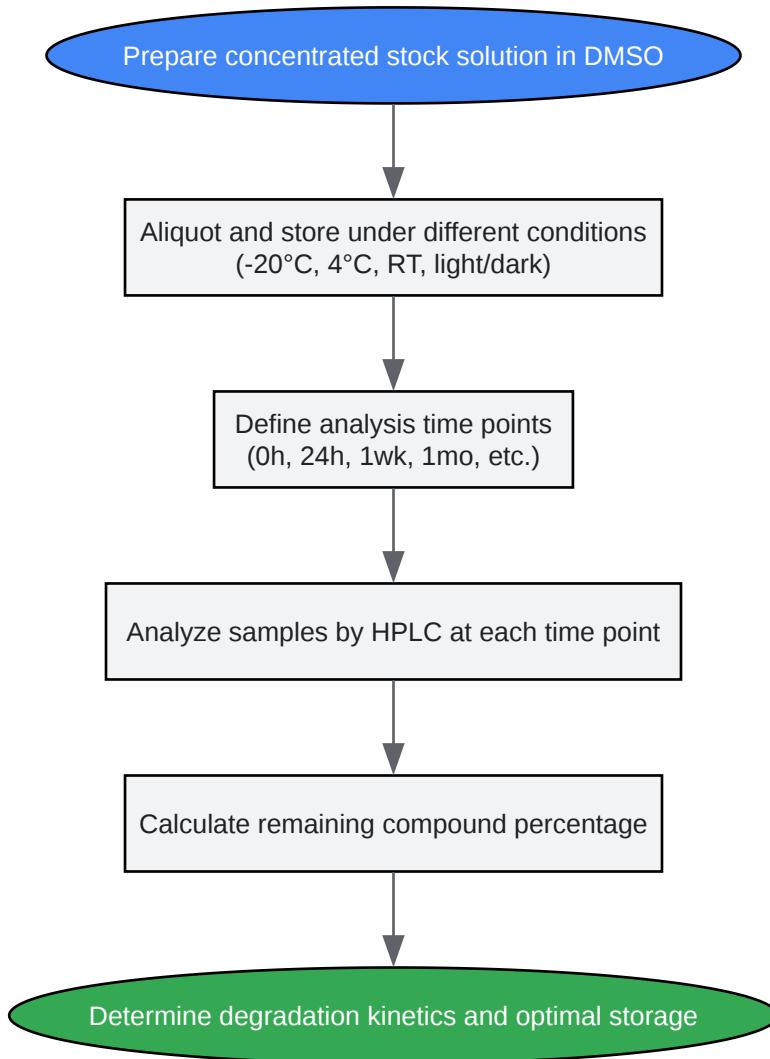
4. HPLC Analysis:


- Method Development: Develop an HPLC method capable of separating **Cytochalasin O** from potential degradation products. This will involve optimizing the mobile phase composition, flow rate, and column temperature. The UV detector wavelength should be set to the absorbance maximum of **Cytochalasin O**.
- Analysis at Time Zero: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial (100%) concentration.
- Analysis at Subsequent Time Points: At each scheduled time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature, dilute it in the same manner as the time-zero sample, and analyze it by HPLC.

5. Data Analysis:

- For each time point and condition, calculate the peak area of the **Cytochalasin O** peak.
- Determine the percentage of **Cytochalasin O** remaining relative to the time-zero sample.
- Plot the percentage of remaining **Cytochalasin O** against time for each storage condition to visualize the degradation kinetics.

Visualizations


General Mechanism of Cytochalasin Action on Actin Polymerization

[Click to download full resolution via product page](#)

Caption: General mechanism of cytochalasin action.

Experimental Workflow for Stability Assessment

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cytochalasin Opho | C28H37NO4 | CID 6442846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cytochalasin D | Actin | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Cytochalasin O degradation and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594533#cytochalasin-o-degradation-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com